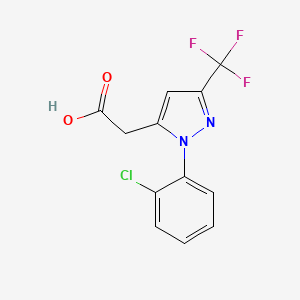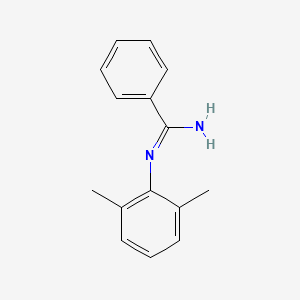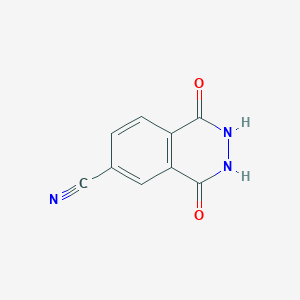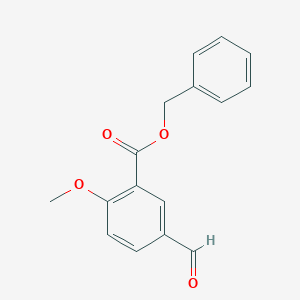![molecular formula C10H19N B8460221 (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8460221.png)
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine is a compound with a bridged bicyclic carbon skeleton. This structure is highly desirable in medicinal chemistry due to its rigid framework, which can provide a well-defined scaffold for various substituents. The compound is known for its complex, sp3-rich primary amine building blocks, making it a valuable component in the synthesis of various pharmaceuticals and other chemical products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine typically involves the conversion of readily available bicyclo[1.1.1]pentan-1-amine substructures using imine photochemistry. This method allows for the creation of a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines. The process involves the hydrolysis of imine products to yield the desired amine building blocks .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical synthesis, utilizing advanced photoredox strategies. These methods are designed to be efficient and scalable, ensuring the production of high-purity compounds suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学的研究の応用
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules, particularly in medicinal chemistry.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
作用機序
The mechanism by which (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: A precursor in the synthesis of (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine.
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties. Its rigid structure and sp3-rich nature make it particularly valuable in medicinal chemistry, where it can serve as a versatile building block for drug development .
特性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC名 |
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7?,8?,9-/m0/s1 |
InChIキー |
VPTSZLVPZCTAHZ-KRTGUUSXSA-N |
異性体SMILES |
C[C@@H]1[C@H](CC2CC1C2(C)C)N |
正規SMILES |
CC1C2CC(C2(C)C)CC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


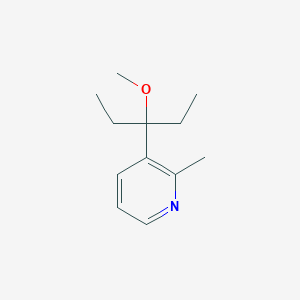
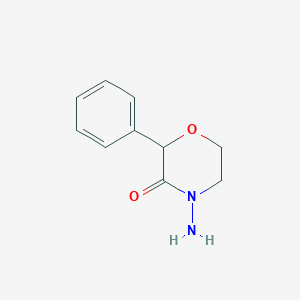
![7-Methyl-4,6,6a,7,8,12b-hexahydroindolo[4,3-ab]phenanthridine](/img/structure/B8460160.png)
![2-(Dibenzo[b,d]thiophen-4-yl)aniline](/img/structure/B8460166.png)
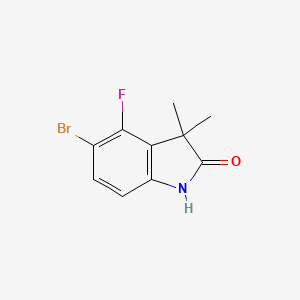
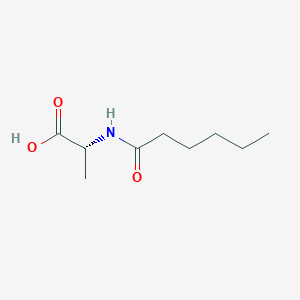
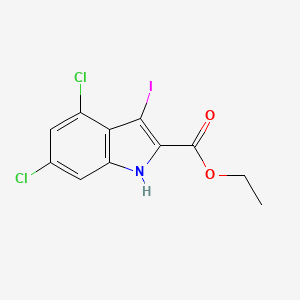
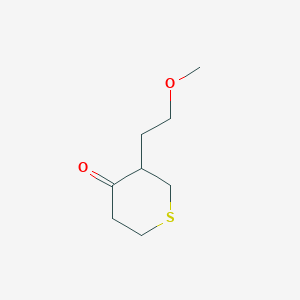
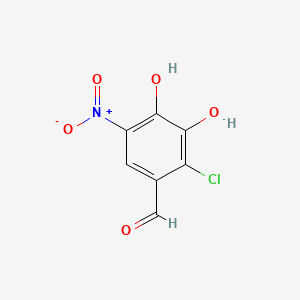
![2-Methyl-1H-[4,4]bipyrimidinyl-6-one](/img/structure/B8460214.png)
